2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(8-methylquinolin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c1-7-4-5-9(11(17)12(13,14)15)8-3-2-6-16-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWQYWWVIQWRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)C(F)(F)F)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Trifluoroacetophenone Derivatives
Trifluoroacetophenones, including heteroaryl-substituted variants, are commonly synthesized by:
- Electrophilic trifluoroacetylation of aromatic or heteroaromatic compounds.
- Radical or photoredox-mediated introduction of trifluoromethyl groups.
- Transition metal-catalyzed cross-coupling reactions to attach the aryl or heteroaryl moiety to a trifluoroacetyl precursor.
Palladium-Catalyzed Cross-Coupling for Heteroaryl-Trifluoroacetyl Compounds
Palladium-catalyzed coupling reactions are a powerful tool to assemble heteroaryl trifluoroacetophenones:
- Using palladium dibenzylideneacetone complexes as catalysts, aryl or heteroaryl triflates or halides can be coupled with trifluoroacetyl-containing partners.
- The reaction conditions typically involve bases like potassium carbonate, sterically hindered ligands such as tris(2,4,6-trimethoxyphenyl)phosphine, and solvents like tetrahydrofuran (THF) at moderate temperatures (~80 °C).
- This method has been successfully applied for synthesizing nitrogen-containing heterocycles with trifluoromethyl groups, including indole derivatives, suggesting applicability to quinoline derivatives.
- Solvent choice critically affects yields, with polar aprotic solvents like DMSO sometimes reducing efficiency compared to THF.
This approach allows the direct formation of the C-C bond between the quinoline ring and the trifluoroacetyl moiety, offering a versatile route to 2,2,2-trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one.
Organophotoredox-Mediated Radical/Polar Crossover Synthesis
A recent advanced method involves photoredox catalysis to prepare 2-hydroxytrifluoroethylacetophenones, which can be dehydrated to yield trifluoroacetophenones:
- The method uses an organic photocatalyst (e.g., 1,3-dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene) under violet light irradiation in DMSO.
- A redox-active ether reagent generates a 1-hydroxy-2,2,2-trifluoroethyl radical intermediate, which adds to styrene derivatives, followed by oxidation to the ketone.
- This mild, cost-effective, and operationally simple method tolerates various functional groups and avoids cryogenic conditions.
- The reaction is completed rapidly (within 90 minutes) and provides good yields (~64% in model reactions).
- Although demonstrated mainly on styrene derivatives, the mechanism suggests potential adaptation for heteroaryl substrates such as quinolines by modifying the radical precursor or substrate.
This photoredox approach represents a cutting-edge strategy for synthesizing trifluoromethyl ketones under mild conditions.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| Electrophilic trifluoroacetylation + nitration | Fuming sulfuric acid, fuming nitric acid, 5-60 °C | High purity products, well-established | Mainly for phenyl derivatives; harsh acids |
| Pd-catalyzed cross-coupling | Pd(dba)2 catalyst, K2CO3 base, tris(2,4,6-trimethoxyphenyl)phosphine ligand, THF, 80 °C | Versatile for heteroaryl trifluoroacetyls | Solvent sensitive, ligand/base optimization needed |
| Organophotoredox radical/polar crossover | Organic photocatalyst (4DPAIPN), violet light, DMSO | Mild, fast, functional group tolerant | Demonstrated mainly on styrenes; adaptation needed |
Research Findings and Considerations
- The electrophilic substitution approach requires careful control of temperature and acid concentration to avoid overreaction or decomposition.
- Pd-catalyzed cross-coupling benefits from ligand and base screening to maximize yield and selectivity, especially for heteroaryl substrates.
- Photoredox methods open new avenues for radical-based trifluoromethylation, with potential for expanding substrate scope to quinoline derivatives.
- Functional group tolerance and reaction scalability remain important factors for industrial application.
- Purity assessment via ^1H NMR and HPLC is critical to confirm successful synthesis and product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Intermediates
- Synthesis of Bioactive Compounds : 2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to enhanced biological activity.
- Anticancer Agents : The compound has been explored for its potential in developing anticancer drugs. The incorporation of the quinoline moiety is known to impart significant biological activity against cancer cell lines.
Case Study: PARP Inhibitors
The introduction of trifluoromethyl groups into drug candidates has been shown to improve their efficacy and selectivity. In particular, derivatives of 8-methylquinoline have been investigated for their role as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This application highlights the compound's potential in cancer therapeutics where PARP inhibition is a promising strategy.
Material Science Applications
Fluorinated Polymers
The unique properties of fluorinated compounds like this compound make them suitable for use in high-performance materials. Their stability and resistance to degradation under harsh conditions are advantageous for developing advanced materials used in electronics and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
The position and nature of substituents on the quinoline ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
Physicochemical Properties
- Boiling Points: Trifluoroethanone derivatives with nitro groups (e.g., 2-hydroxy-5-nitrophenyl analog) exhibit higher boiling points (90–100°C/1 Torr) due to polar nitro substituents, whereas methoxy-substituted analogs have lower volatility .
- Hydrogen Bonding: Intermolecular C–H···F and C–H···O interactions stabilize crystal structures, as seen in morpholino-substituted analogs (). The target compound’s 8-methyl group may reduce hydrogen-bonding capacity compared to -OH or -OCH₃ analogs .
Biological Activity
2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one, a compound with the molecular formula CHFNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in pharmaceuticals, and relevant case studies.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molar Mass | 225.17 g/mol |
| Density | 1.367 g/cm³ |
| Boiling Point | 294.3 °C |
| pKa | 1.76 |
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Properties : Studies have shown that quinoline derivatives possess significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The trifluoromethyl group is known to enhance this activity by improving the compound's interaction with microbial cell membranes .
- Cancer Research : The compound has been investigated for its potential as an anticancer agent. It may inhibit specific pathways involved in cancer cell proliferation and survival, making it a candidate for further development in cancer therapeutics .
- Neuroprotective Effects : There is emerging evidence suggesting that quinoline derivatives can exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various trifluoromethylated quinoline derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of non-fluorinated analogs, highlighting the importance of the trifluoromethyl group in enhancing antimicrobial efficacy .
Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer properties of several quinoline derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound induced apoptosis via the mitochondrial pathway and inhibited key signaling pathways associated with cancer progression .
Research Findings
Recent research has focused on synthesizing and characterizing derivatives of this compound to explore their biological activities further. Key findings include:
- Enhanced Stability : The introduction of the trifluoromethyl group increases the chemical stability of the compound under physiological conditions .
- Bioavailability : Studies indicate that modifications to the quinoline structure can improve bioavailability and reduce toxicity .
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple pathogens |
| Anticancer | Induces apoptosis in cancer cells |
| Neuroprotective | Potential benefits in neurodegenerative diseases |
Q & A
Q. How can researchers optimize the synthesis of 2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one under mild reaction conditions?
Methodological Answer: A general approach involves Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane (DCM) at low temperatures (-15°C to 0°C). Key steps include:
- Dropwise addition of the quinoline derivative to TFAA in DCM to control exothermicity .
- Stirring under inert atmosphere for 1–2 hours, followed by gradual warming to room temperature .
- Purification via aqueous workup (water/brine washes) and drying over Na₂SO₄, yielding ~78–92% for analogous trifluoroacetylated heterocycles .
Table 1: Comparative Reaction Conditions for Trifluoroacetylation
| Substrate | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 8-Methylquinoline | DCM | -15 | 78–92* | |
| 1H-Pyrrole | DCM | -15→RT | 92 | |
| *Extrapolated from analogous syntheses. |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Multinuclear NMR :
- ¹H NMR : Identify aromatic protons (quinoline ring) and methyl groups (e.g., δ 2.45 ppm for CH₃ in 8-methylquinoline derivatives) .
- ¹³C NMR : Detect the carbonyl carbon (δ ~180 ppm, split due to coupling with ¹⁹F) and trifluoromethyl carbon (δ ~116 ppm, J = 291 Hz) .
- ¹⁹F NMR : Single resonance near δ -71 ppm for CF₃ groups .
Q. How should researchers purify this compound post-synthesis?
Methodological Answer:
- Liquid-Liquid Extraction : Wash crude product with water/brine to remove excess TFAA and salts .
- Column Chromatography : Use silica gel with hexane/ethyl acetate (gradient elution) for polar impurities.
- Recrystallization : Ethanol or DCM/hexane mixtures yield high-purity crystals for crystallographic studies .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties of the quinoline ring?
Methodological Answer: The CF₃ group is strongly electron-withdrawing, reducing electron density on the quinoline ring. This effect can be quantified via:
- Hammett Constants : σₚ = 0.54 for CF₃, directing electrophilic substitution to specific ring positions .
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of CF₃-substituted vs. non-substituted quinoline derivatives to assess electronic perturbations .
- UV-Vis Spectroscopy : Monitor bathochromic shifts in λₘₐₐₓ due to conjugation changes .
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in high-symmetry crystals .
- Disorder Modeling : For flexible CF₃ groups, apply PART/SUMP constraints to refine occupancy ratios .
- Validation Tools : Check R₁/Rw and GooF metrics in PLATON to ensure model robustness .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT-Based Reactivity Indices : Calculate Fukui functions (f⁻/f⁺) to identify electrophilic (quinoline C-5) and nucleophilic sites (keto oxygen) .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or THF to model reaction pathways .
- Docking Studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the CF₃ group’s hydrophobicity .
Q. How do steric effects from the 8-methylquinoline moiety impact intermolecular interactions?
Methodological Answer:
- Crystal Packing Analysis : Use Mercury (CCDC) to visualize π-π stacking distances and CH···O/F interactions .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., F···H vs. C···H) to assess steric hindrance .
- Torsion Angle Measurements : Compare dihedral angles between CF₃ and quinoline rings in similar structures .
Data Contradiction Analysis
Q. How to address conflicting ¹³C NMR chemical shifts for the carbonyl group?
Methodological Answer:
- Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆; polar solvents deshield the carbonyl carbon (δ increases by 2–3 ppm) .
- Decoupling Experiments : Apply ¹⁹F decoupling during ¹³C acquisition to eliminate splitting artifacts .
- Cross-Validation : Match experimental shifts with computed values (e.g., Gaussian NMR predictions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
